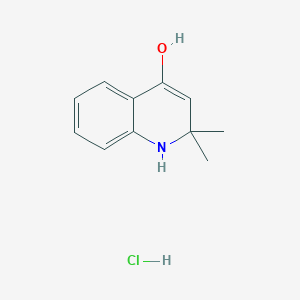

3-((2,4-二甲氧基苯基)氨基)-1-(呋喃-2-基甲基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

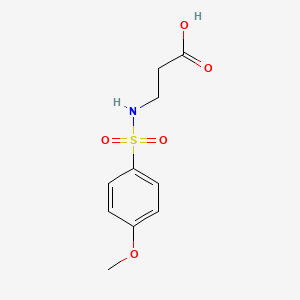

The compound "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" is a structurally complex molecule that appears to be related to the class of compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. This particular compound also contains a furan moiety, which is a five-membered oxygen-containing heterocycle, and a dimethoxyphenyl group, which suggests the presence of two methoxy functional groups attached to a benzene ring. The compound's structure implies potential biological activity or utility in organic synthesis due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored through base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, leading to the formation of fused pyridines and pyrroles with high regio- and stereoselectivity . Although the specific compound is not mentioned, the general methodology could potentially be applied or adapted for its synthesis. The process involves microwave heating and can result in different reaction pathways depending on the substituents present on the starting materials.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is significant as it can influence the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing or electron-donating groups can lead to different reaction pathways, as seen in the formation of pyrrolo[3,2-b]pyridines or pyrrolo[3,2-b]pyrroles . The specific arrangement of atoms and functional groups in "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" would likely impact its chemical behavior and potential applications.

Chemical Reactions Analysis

Furfuryl-pyrroles, which share a structural motif with the compound of interest, are known to possess a range of organoleptic properties and can be formed from furfuryl-amine through a series of reactions involving decarboxylation, isomerization, hydrolysis, dehydration, and cyclization . These reactions are relevant to the food industry, as furfuryl-pyrrole derivatives contribute to the aroma of various foods. The synthesis and transformation of these compounds are complex and can be influenced by the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific substituents. For instance, the synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, revealed unique structural characteristics and a positive charge localized at a specific carbon atom . The compound exhibited a specific pK(R+) value and an electrochemical reduction potential, which are indicative of its acid-base and redox properties. These findings suggest that "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" could also have distinct physical and chemical properties that could be explored through similar analytical techniques.

科学研究应用

光致变色和荧光特性

研究表明,与“3-((2,4-二甲氧基苯基)氨基)-1-(呋喃-2-基甲基)-1H-吡咯-2,5-二酮”结构相似的化合物具有光致变色和荧光特性。例如,对含有吡咯-2,5-二酮结构的杂环乙烯类化合物的研究表明,这些化合物可以在紫外辐射下发生光诱导转化,导致其荧光特性发生变化。这些特性对于光学材料和传感器的开发具有重要意义(Shepelenko et al., 2017; Metelitsa et al., 2010)。

合成和生物活性

已合成具有吡咯-2,5-二酮基团的化合物,并评估其生物活性,如抑制PGE(2)产生,表明具有潜在抗炎特性。这表明了这种骨架的化学多样性和生物相关性,暗示了“3-((2,4-二甲氧基苯基)氨基)-1-(呋喃-2-基甲基)-1H-吡咯-2,5-二酮”在药物化学中具有类似的潜力(Moon et al., 2010)。

抗菌和抗炎应用

关于一个结构相关化合物的研究,3-{[(2,3-二氯苯基)氨基]甲基}-5-(呋喃-2-基甲基亚)-1,3-噻唑烷-2,4-二酮,报告了抗菌和抗炎活性,暗示了该结构类内化合物在健康和药物应用中的潜在应用(Uwabagira & Sarojini, 2019)。

有机合成和材料科学

涉及基于呋喃和吡咯衍生物的杂环化合物和导电聚合物的合成研究,包括吡咯并[2,3-b]吡啶骨架和电子导电有机共聚物,强调了这些分子框架在有机合成和材料科学中的重要性。这些研究表明了呋喃和吡咯衍生物在合成具有潜在应用于电子学、光子学和功能材料的新型有机材料中的作用(Sroor, 2019; Schweiger et al., 2000)。

属性

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBYZDMWLPKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)